2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene
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Overview
Description
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene is a complex organic compound characterized by its unique structure, which includes a conjugated system of double bonds. This compound is part of a broader class of polycyclic aromatic hydrocarbons, known for their stability and interesting electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene typically involves multiple steps, including the formation of the octatetraene backbone and subsequent functionalization to introduce the dipyrene moieties. Common synthetic methods include:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired conjugated system.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a precursor compound.
Hofmann Elimination: A method where quaternary ammonium salts are converted to alkenes through the elimination of a tertiary amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene exerts its effects is primarily through its conjugated system, which allows for efficient electron delocalization. This property enables the compound to interact with various molecular targets, including:
Comparison with Similar Compounds
1,3,5,7-Octatetraene: A simpler conjugated system with similar electronic properties.
1,8-Diphenyl-1,3,5,7-octatetraene: A compound with additional phenyl groups, providing increased stability and unique reactivity.
2,6-Dimethyl-1,3,5,7-octatetraene: A methyl-substituted derivative with altered physical and chemical properties.
Uniqueness: 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene stands out due to its extended conjugation and the presence of dipyrene moieties, which enhance its stability and electronic characteristics. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.
Properties
CAS No. |
50399-67-2 |
---|---|
Molecular Formula |
C40H26 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(8-pyren-2-ylocta-1,3,5,7-tetraenyl)pyrene |
InChI |
InChI=1S/C40H26/c1(3-5-9-27-23-33-19-15-29-11-7-12-30-16-20-34(24-27)39(33)37(29)30)2-4-6-10-28-25-35-21-17-31-13-8-14-32-18-22-36(26-28)40(35)38(31)32/h1-26H |
InChI Key |
MACNMAYVSODUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origin of Product |
United States |
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